molecular formula C35H38Cl2N8O4 B601396 Butyl itraconazole CAS No. 89848-51-1

Butyl itraconazole

Cat. No.: B601396
CAS No.: 89848-51-1
M. Wt: 705.6 g/mol
InChI Key: MSRHZFCRISNCIN-CYEXUTLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Itraconazole refers to structural analogs or derivatives of itraconazole, a triazole antifungal agent, characterized by the presence of a butyl group in its molecular structure. This modification can occur as an impurity during synthesis or as a deliberate alteration to enhance physicochemical properties. For instance, itraconazole impurity F contains a butyl side chain, distinguishing it from the parent compound and other impurities like impurity B, which has a 1-methylpropyl group . This compound may also denote complexes such as itraconazole salts with sulpho butyl ether β-cyclodextrin (Captisol), which improve solubility and dissolution rates . These structural variations influence pharmacokinetics, efficacy, and analytical detection, necessitating thorough comparison with similar compounds.

Properties

CAS No.

89848-51-1

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-butyl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m1/s1

InChI Key

MSRHZFCRISNCIN-CYEXUTLASA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Butyl Itraconazole;  cis-2-Butyl-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine Derivatives

In the patented Itraconazole synthesis, Step 5 involves the reaction of a triazole intermediate with 2-bromobutane under basic conditions to introduce a butyl side chain. The intended product attaches the butyl group to the triazole nitrogen. However, side reactions may occur if the bromide ion attacks alternative nucleophilic sites, such as oxygen or secondary amines, forming this compound as a structural isomer.

Reaction Mechanism :

Triazole Intermediate+2-BromobutaneBaseItraconazole+Butyl Itraconazole (byproduct)\text{Triazole Intermediate} + \text{2-Bromobutane} \xrightarrow{\text{Base}} \text{Itraconazole} + \text{this compound (byproduct)}

This step is highly sensitive to temperature, solvent polarity, and base strength. Elevated temperatures (>50°C) favor nucleophilic substitution at secondary amines, increasing this compound yields.

Key Reaction Parameters Influencing Butyl Substitution

Solvent and Catalytic Systems

The choice of solvent profoundly impacts regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of 2-bromobutane but reduce selectivity, leading to higher impurity levels. Patent KR100793693B1 reports a 12–15% this compound yield when using DMF, compared to <5% in toluene.

Table 1: Solvent Effects on this compound Formation

SolventDielectric ConstantThis compound Yield (%)
DMF36.712–15
Toluene2.43–5
Tetrahydrofuran7.68–10

Temperature and Reaction Time

Prolonged reaction times at moderate temperatures (40–50°C) promote thermodynamic control, favoring the more stable this compound isomer. Kinetic control at lower temperatures (<30°C) minimizes byproduct formation but requires stoichiometric base quantities.

Industrial-Scale Production Challenges

Purification and Isolation

This compound’s structural similarity to Itraconazole complicates separation. Crystallization techniques using ethanol-water mixtures (70:30 v/v) achieve partial purification, but chromatography is often necessary for pharmaceutical-grade purity. Patent CN110898015A highlights the use of cyclodextrin-assisted chromatography to resolve isomers, albeit with increased costs.

Analytical Characterization

Spectroscopic Identification

  • NMR : The butyl group in this compound produces distinct 1H^1\text{H} NMR signals at δ 0.90 (triplet, 3H) and δ 1.35 (multiplet, 4H).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 946.2 ([M+H]+\text{[M+H]}^+), consistent with C44H41Cl4N11O6\text{C}_{44}\text{H}_{41}\text{Cl}_4\text{N}_{11}\text{O}_6.

Table 2: Comparative Properties of Itraconazole and this compound

PropertyItraconazoleThis compound
Molecular FormulaC35H38Cl2N8O4\text{C}_{35}\text{H}_{38}\text{Cl}_2\text{N}_8\text{O}_4C44H41Cl4N11O6\text{C}_{44}\text{H}_{41}\text{Cl}_4\text{N}_{11}\text{O}_6
Molecular Weight (g/mol)705.6946.3
Melting Point (°C)166–168152–154 (decomposes)

Chemical Reactions Analysis

Types of Reactions

Butyl Itraconazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products of itraconazole, such as hydroxy-itraconazole .

Scientific Research Applications

Antifungal Applications

Broad-Spectrum Antifungal Activity
Butyl Itraconazole retains the antifungal properties of its parent compound, making it effective against a range of fungal infections. It is particularly noted for its efficacy against:

  • Aspergillus spp.
  • Candida spp.
  • Histoplasma capsulatum
  • Blastomyces dermatitidis

These infections are critical in immunocompromised populations, where effective antifungal therapy is essential to prevent morbidity and mortality .

Clinical Efficacy
Clinical studies have demonstrated significant success rates for this compound in treating various fungal infections. For instance, in a study involving patients with onychomycosis, a 61% mycological cure rate was observed after treatment with Itraconazole . This suggests that this compound may exhibit similar or enhanced efficacy.

Non-Fungal Medical Applications

Cancer Treatment Potential
Beyond its antifungal uses, this compound has been investigated for its anticancer properties. Research indicates that it inhibits the Hedgehog signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. In clinical trials, patients treated with Itraconazole showed significant reductions in tumor proliferation markers .

Case Study: Basal Cell Carcinoma

In a phase II trial involving 29 patients with advanced basal cell carcinoma, treatment with Itraconazole resulted in a 45% reduction in cell proliferation and a notable decrease in Hedgehog pathway activity . These findings support the potential of this compound as a therapeutic option for malignancies resistant to conventional treatments.

Pharmacological Mechanisms

Mechanism of Action
this compound functions primarily by inhibiting ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. Additionally, its ability to modulate the Hedgehog signaling pathway offers a dual mechanism of action that may be beneficial in treating both fungal infections and certain cancers .

Research and Development

Analog Development
Research into analogs of this compound has focused on enhancing its potency and selectivity against specific biological targets. Studies have shown that modifications to the side chains can significantly increase antiangiogenic activity and inhibit endothelial cell proliferation . This line of research could lead to more effective formulations for both antifungal and anticancer therapies.

Potential Future Applications

Prophylactic Use in Immunocompromised Patients
Given its broad-spectrum activity and favorable safety profile, this compound could be considered for prophylactic use in high-risk populations such as organ transplant recipients or patients undergoing chemotherapy. Its ability to prevent systemic fungal infections could reduce the incidence of opportunistic infections in these vulnerable groups .

Summary Table: Applications of this compound

Application AreaSpecific UsesClinical Evidence
AntifungalTreatment of aspergillosis, candidiasisHigh success rates (e.g., 61% cure rate)
Cancer TreatmentBasal cell carcinomaSignificant tumor reduction observed
Research & DevelopmentAnalog development for potencyEnhanced antiangiogenic activity noted
Prophylactic UseImmunocompromised patientsPotential for reducing infection incidence

Mechanism of Action

The mechanism of action of itraconazole impurity F is similar to that of itraconazole. It acts by inhibiting the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase. This inhibition blocks the conversion of lanosterol to ergosterol, disrupting fungal cell membrane synthesis and leading to cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Side Chain Triazole Ring Position Molecular Weight (g/mol)
Itraconazole 1-Methylpropyl 1,2,4-Triazol-1-yl 705.6
This compound (F) Butyl 1,2,4-Triazol-1-yl 679.6
Impurity B 1-Methylpropyl 1,2,4-Triazol-4-yl 705.6

Data derived from

Solubility and Dissolution Profiles

The butyl group significantly impacts solubility. While itraconazole itself is highly lipophilic (logP ~5.7), this compound salts with sulpho butyl ether β-cyclodextrin (Captisol) demonstrate enhanced dissolution rates. For example:

  • Itraconazole hydrochloride-Captisol (1:2 ratio) : Achieves 85% dissolution in 60 minutes.
  • Itraconazole mesylate-Captisol (1:2 ratio) : Reaches 78% dissolution in the same period .

In contrast, unmodified itraconazole exhibits <50% dissolution due to poor aqueous solubility. The butyl-containing complexes follow first-order kinetics, with diffusion as the primary release mechanism .

Table 2: Dissolution Rates of Itraconazole Complexes

Complex Dissolution Rate (% in 60 min) Release Mechanism
Itraconazole (pure) <50 N/A
Hydrochloride-Captisol 85 Diffusion
Mesylate-Captisol 78 Diffusion

Data from

Pharmacokinetic Properties

This compound’s pharmacokinetics (PK) remain less studied compared to itraconazole. Key differences include:

  • Absorption : Itraconazole oral solution has a higher absorption rate constant (Ka = 0.96 h⁻¹) than capsules (Ka = 0.09 h⁻¹) due to formulation effects . This compound, if administered as a complex, may mimic solution-like absorption.
  • Metabolism : Itraconazole is primarily metabolized by CYP3A4 to hydroxy-itraconazole . Structural modifications in this compound could alter CYP3A4 affinity, affecting clearance and drug-drug interactions .

Efficacy and Binding Interactions

In-silico studies highlight itraconazole’s superior binding to fungal RNA polymerase compared to ketoconazole and voriconazole, attributed to its triazole ring and chlorophenyl group . This compound’s binding efficiency remains unquantified, but its retained triazole moiety suggests comparable antifungal activity.

Table 3: Binding Affinities of Antifungal Agents

Compound Binding Energy (kcal/mol) Target Specificity
Itraconazole -9.2 RNA Polymerase
Voriconazole -8.7 RNA Polymerase
Ketoconazole -7.9 RNA Polymerase

Data from

Analytical Detection

This compound is distinguishable via RP-HPLC using a C18 column and acetonitrile-based mobile phases. Its retention time differs from itraconazole and impurity B due to the butyl group’s hydrophobicity . NMR spectra further differentiate these compounds; for example, itraconazole mesylate shows distinct S=O peaks at δ 3.6 ppm, whereas this compound’s NMR shifts remain uncharacterized but likely reflect alkyl group variations .

Biological Activity

Butyl Itraconazole is a derivative of the well-known antifungal agent Itraconazole, which has been extensively studied for its biological activities beyond antifungal effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Itraconazole and Its Derivatives

Itraconazole is primarily recognized for its antifungal properties, acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. However, recent studies have uncovered additional biological activities, including antiangiogenic effects and inhibition of the Hedgehog (Hh) signaling pathway, which are crucial in cancer biology .

Biological Mechanisms

1. Antiangiogenic Activity

  • Itraconazole has been shown to inhibit endothelial cell proliferation and disrupt vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation. This disruption is linked to its antiangiogenic properties, making it a candidate for cancer treatment where angiogenesis is a key factor .

2. Hedgehog Pathway Inhibition

  • The Hedgehog signaling pathway plays a significant role in various cancers. This compound has demonstrated the ability to inhibit this pathway, leading to reduced proliferation of medulloblastoma cells. This was assessed through Gli1 transcription levels, which serve as a marker for Hh pathway activation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Itraconazole analogs, including this compound, has revealed that modifications to the sec-butyl side chain can enhance biological activity. A study synthesized 25 analogs and assessed their potency in inhibiting endothelial cell proliferation and Hh signaling . Key findings include:

CompoundAntiangiogenic ActivityHh Pathway Inhibition
ItraconazoleModerateModerate
This compoundHighHigh
Other AnaloguesVariableVariable

Case Studies and Clinical Applications

1. Cancer Treatment

  • A phase II clinical trial indicated that high-dose Itraconazole (600 mg/day) resulted in significant prostate-specific antigen (PSA) responses in men with advanced prostate cancer . The study highlighted that this compound could potentially offer similar benefits due to its enhanced potency.

2. Antiviral Activity

  • Recent studies have suggested that structural features of Itraconazole are important for its antiviral activity against various viruses. The sec-butyl chain is critical for this activity, indicating potential therapeutic applications beyond antifungal use .

Research Findings

A detailed investigation into the pharmacokinetics and bioavailability of this compound has shown improvements over conventional formulations. For instance, a novel formulation known as Super Bioavailable Itraconazole (SUBA™ ITZ) demonstrates higher bioavailability and lower interindividual variability compared to traditional formulations .

ParameterConventional ItraconazoleSuper Bioavailable Itraconazole
Bioavailability55%Higher than conventional
Absorption SiteStomachSmall Intestine
Inter-subject VariabilityHighLower by 21%

Q & A

Basic Research Questions

Q. What are the critical considerations when designing a clinical trial to evaluate Butyl Itraconazole’s efficacy against systemic fungal infections?

  • Methodological Answer : Key factors include:

  • Population selection : Target immunocompromised cohorts (e.g., patients with CD4+ counts <100 cells/μL) to align with high-risk groups for fungal infections .
  • Intervention and comparison : Use randomized, double-blind protocols with placebo controls to minimize bias .
  • Outcome metrics : Prioritize incidence reduction of invasive fungal infections (e.g., cryptococcosis) over survival rates, as efficacy may not correlate with mortality in advanced disease stages .
  • Formulation variability : Account for bioavailability differences between oral capsules (relative F = 0.55) and solutions during dosing calculations .

Q. Which pharmacokinetic (PK) parameters are most critical for assessing this compound’s therapeutic window?

  • Methodological Answer :

  • Absorption kinetics : Delayed absorption (Ka = 0.09 h⁻¹ for capsules vs. 0.96 h⁻¹ for solutions) impacts time to steady-state concentrations .
  • Clearance and volume of distribution (Vd) : Use allometric scaling adjusted for patient weight (e.g., standardized to 70 kg) to model interpatient variability .
  • Metabolite monitoring : Hydroxy-itraconazole levels must be quantified alongside the parent drug due to its antifungal activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in PK data between pediatric and adult populations for this compound?

  • Methodological Answer :

  • Study design : Conduct population PK studies in neonates/pediatrics using sparse sampling and Bayesian modeling to address ethical constraints on frequent blood draws .
  • Allometric scaling limitations : Critically evaluate weight-based exponents, as pediatric physiology (e.g., organ maturation) may deviate from adult scaling assumptions .
  • Formulation adjustments : Test pediatric-friendly formulations (e.g., suspensions) to improve adherence and absorption predictability .

Q. What in vitro and in vivo models best predict this compound’s efficacy against emerging antifungal-resistant strains?

  • Methodological Answer :

  • In vitro : Use broth microdilution assays with clinical isolates (e.g., Candida auris) to determine minimum inhibitory concentrations (MICs), correlating results with genetic resistance markers (e.g., ERG11 mutations) .
  • In vivo : Employ murine models of disseminated candidiasis, monitoring fungal burden in kidneys/liver via quantitative PCR. Validate against clinical trial data to ensure translational relevance .

Q. How should researchers analyze conflicting data on this compound’s drug-drug interactions (DDIs) in polypharmacy scenarios?

  • Methodological Answer :

  • Enzyme inhibition profiling : Prioritize CYP3A4 and P-glycoprotein inhibition assays, as these pathways dominate itraconazole’s DDI risks .
  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate interactions with substrates like warfarin or statins, validating against clinical DDI studies .
  • Clinical data synthesis : Apply systematic review frameworks (e.g., PRISMA) to aggregate retrospective studies, addressing heterogeneity in dosing regimens and patient comorbidities .

Data Contradiction and Validation

Q. What strategies address discrepancies between preclinical and clinical efficacy data for this compound?

  • Methodological Answer :

  • Dose extrapolation : Use PK/PD bridging studies to align animal dosing (mg/kg) with human equivalent doses, adjusting for interspecies metabolic differences .
  • Endpoint alignment : Ensure preclinical models (e.g., murine aspergillosis) measure outcomes comparable to clinical trials (e.g., tissue fungal load vs. serum biomarker levels) .
  • Confounding factors : Retrospectively analyze clinical trial data for variables like proton pump inhibitor co-administration, which alters gastric pH and absorption .

Research Gaps and Future Directions

Q. What are the understudied pharmacokinetic properties of this compound in special populations?

  • Methodological Answer :

  • Pregnancy/lactation : Conduct placental transfer studies using ex vivo perfusion models and quantify drug excretion in breast milk .
  • Renal/hepatic impairment : Develop population PK models incorporating organ dysfunction biomarkers (e.g., eGFR, Child-Pugh scores) to guide dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl itraconazole
Reactant of Route 2
Reactant of Route 2
Butyl itraconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.